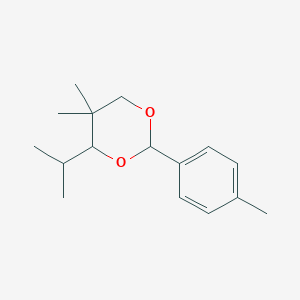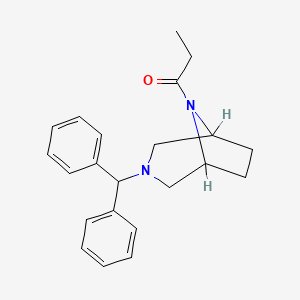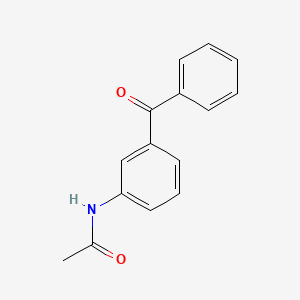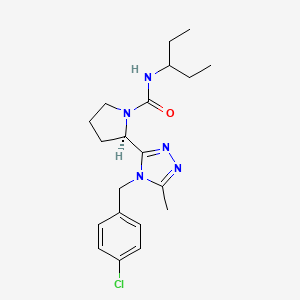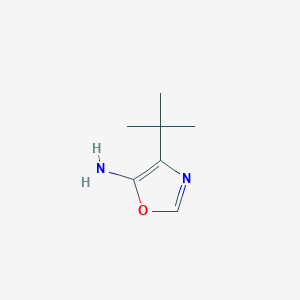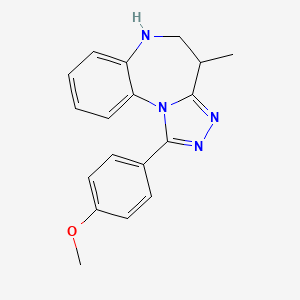
1-(p-Methoxyphenyl)-4-methyl-5,6-dihydro-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is of significant interest due to its potential pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The structure of this compound features a triazole ring fused with a benzodiazepine ring, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in anhydrous ethanol at an optimal temperature of around 45°C for 18-26 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute at specific positions on the benzodiazepine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
5,6-Dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with the central nervous system. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estazolam: A triazolobenzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another triazolobenzodiazepine used for its anxiolytic effects.
Triazolam: Known for its hypnotic properties.
Uniqueness
5,6-Dihydro-1-(4-methoxyphenyl)-4-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other triazolobenzodiazepines.
Propriétés
Numéro CAS |
54028-93-2 |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C18H18N4O/c1-12-11-19-15-5-3-4-6-16(15)22-17(12)20-21-18(22)13-7-9-14(23-2)10-8-13/h3-10,12,19H,11H2,1-2H3 |
Clé InChI |
YVZJPBHLSGROGG-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
